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The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical biological system

involved in cellular growth, motility, and morphogenesis.[1][2] Its dysregulation is implicated in

the progression of various cancers, and its role in neuronal health and regeneration has made

it a promising target for treating neurodegenerative diseases.[2][3][4] This guide provides a

detailed comparison of Fosgonimeton, a novel positive modulator of the HGF/c-Met system for

neurodegenerative diseases, with other modulators, primarily inhibitors developed for oncology.

Overview of Modulator Classes and Mechanisms of
Action
HGF/c-Met system modulators can be broadly categorized based on their target and

mechanism. Fosgonimeton stands in a unique class as a positive modulator, aiming to

enhance the system's natural neurotrophic activities. In contrast, most other modulators are

antagonists designed to inhibit the pathway's pro-oncogenic effects.

Positive Modulators (e.g., Fosgonimeton): These molecules are designed to enhance the

activity of the HGF/c-Met system, promoting neuroprotective, neurotrophic, and anti-

inflammatory pathways.[4][5] Fosgonimeton is a prodrug that converts to an active

metabolite, which enters the brain and enhances HGF/c-Met signaling.[3] This is being

explored for therapeutic potential in neurodegenerative conditions like Alzheimer's disease.

[3]
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HGF-Targeting Antibodies (e.g., Ficlatuzumab, Rilotumumab): These are monoclonal

antibodies that bind directly to the HGF ligand, preventing it from activating the c-Met

receptor.[1][6][7][8] This approach effectively neutralizes the signal at its source and is used

to inhibit tumor growth and survival in various cancers.[6]

c-Met Tyrosine Kinase Inhibitors (TKIs) (e.g., Capmatinib, Tepotinib, Tivantinib): These are

small molecules that typically bind to the ATP-binding site of the c-Met receptor's intracellular

kinase domain.[9] This action inhibits the receptor's ability to phosphorylate itself and

downstream signaling molecules, thereby blocking pathways that lead to cancer cell

proliferation and survival.[9][10][11]

Below is a diagram illustrating the HGF/c-Met signaling pathway and the intervention points for

these different modulator classes.
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Caption: HGF/c-Met pathway and modulator intervention points.
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Comparative Analysis of HGF/c-Met Modulators
The primary distinction between Fosgonimeton and other modulators lies in their therapeutic

goal: neuro-regeneration versus anti-cancer activity. This fundamental difference dictates their

mechanism of action and clinical application.
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Quantitative Data from Preclinical and Clinical
Studies
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Direct comparison of quantitative data is challenging due to the different diseases targeted and

endpoints measured. The following tables summarize key data for Fosgonimeton in Alzheimer's

disease and representative data for other modulators in oncology.

Table 2: Fosgonimeton Clinical Trial Data
(Neurodegeneration)
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Study Population Treatment
Primary
Endpoint
Result

Key
Secondary/
Biomarker
Results

Reference

LIFT-AD

(Phase 2/3)

Mild-to-

Moderate

Alzheimer's

Disease

Fosgonimeto

n 40 mg daily

for 26 weeks

Did not reach

statistical

significance

on Global

Statistical

Test (GST)

(p=0.70)

ADAS-

Cog11: -0.70

difference

favoring

fosgonimeton

(p=0.35)Plas

ma pTau217:

Reduced by

-0.12 pg/mL

vs. placebo

(p<0.01)

[15][16]

ACT-AD

(Phase 2)

Mild-to-

Moderate

Alzheimer's

Disease

Fosgonimeto

n

(monotherapy

) for 26

weeks

ERP P300

Latency: -28

ms change

(improvement

)

Plasma NfL:

Statistically

significant

reduction vs.

placebo (-7.9

pg/mL,

p=0.0059)

[17]ADAS-

Cog11: -3.3

point

change[15]

[15][17]
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SHAPE

(Phase 2)

Parkinson's

Disease

Dementia &

Dementia

with Lewy

Bodies

Fosgonimeto

n 40 mg daily

for 26 weeks

N/A

ADAS-

Cog13:

Statistically

significant

improvement

of -7.2 points

vs. placebo

(p=0.0321) in

mITT

population[5]

[5]

ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale (lower score

indicates improvement).

NfL: Neurofilament light chain (a biomarker for neurodegeneration).

pTau217: Phosphorylated tau at position 217 (a biomarker for Alzheimer's pathology).

ERP P300 Latency: A measure of working memory processing speed (reduction indicates

improvement).

Table 3: Selected Data for HGF/c-Met Inhibitors
(Oncology)
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Drug Study Type Population
Key Efficacy
Results

Reference

Capmatinib

Phase II

(GEOMETRY

mono-1)

Metastatic

NSCLC with

METex14

skipping

Overall

Response Rate

(ORR): 41% in

previously

treated patients;

68% in

treatment-naïve

patients.

[18]

Tepotinib
Phase II

(VISION)

Advanced

NSCLC with

METex14

skipping

ORR

(Investigator

Assessed): 46%

with a median

duration of

response of 11.1

months.

[19][20]

Ficlatuzumab Phase II

Recurrent/Metast

atic Head and

Neck Squamous

Cell Carcinoma

(HNSCC)

Investigated in

combination with

cetuximab; data

on progression-

free survival and

anti-tumor

activity reported.

[1][21]

Tivantinib Phase III (failed)

Advanced

Hepatocellular

Carcinoma

(HCC)

Did not meet the

primary endpoint

for overall

survival.

[22]

Experimental Protocols and Methodologies
Detailed protocols are proprietary; however, the methodologies employed in key studies can be

summarized.
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Fosgonimeton Preclinical Aβ Toxicity Model
Objective: To evaluate the neuroprotective potential of Fosgonimeton's active metabolite

(fosgo-AM) in an amyloid-beta (Aβ)-driven preclinical model of Alzheimer's disease.[23]

Methodology:

Cell Culture: Primary rat cortical neurons are cultured.

Aβ Challenge: Neurons are challenged with toxic levels of Aβ₁₋₄₂ oligomers to induce

neuronal stress and damage.[23]

Treatment: A subset of Aβ-challenged neurons is co-treated with fosgo-AM.[23]

Endpoint Analysis: Outcomes are measured by assessing neuronal survival, neurite

network integrity, tau hyperphosphorylation, mitochondrial oxidative stress, and activation

of pro-survival pathways like ERK and AKT.[23]

Key Findings: Fosgo-AM treatment significantly improved neuronal survival, protected

neurite networks, and reduced tau hyperphosphorylation in Aβ-challenged neurons.[23]

LIFT-AD Clinical Trial Design for Fosgonimeton
The workflow for the LIFT-AD trial provides insight into the clinical evaluation of Fosgonimeton.
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Caption: Simplified workflow for the LIFT-AD Phase 2/3 clinical trial.
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Conclusion
The HGF/c-Met signaling system presents a versatile therapeutic target, addressed by distinct

pharmacological strategies for different pathologies. Fosgonimeton represents a novel

approach, aiming to positively modulate the pathway to harness its inherent neurotrophic and

regenerative capabilities for treating complex neurodegenerative diseases like Alzheimer's.

While clinical trials have not yet met primary endpoints for cognitive improvement, favorable

trends and significant effects on biomarkers of neurodegeneration suggest a potential disease-

modifying effect.[16][24]

In contrast, inhibitors such as Capmatinib, Tepotinib, and Ficlatuzumab are designed to shut

down the aberrant, overactive HGF/c-Met signaling that drives the growth and metastasis of

various cancers.[1][9][11] Several of these inhibitors have demonstrated clear clinical efficacy

and have become important targeted therapies for specific patient populations, such as NSCLC

patients with MET exon 14 skipping mutations.[9][11]

For researchers and drug development professionals, the key takeaway is the context-

dependent role of the HGF/c-Met pathway. The choice of a modulator—be it a positive

enhancer or an inhibitor—is entirely dictated by the therapeutic goal: to restore beneficial

signaling in the context of neurodegeneration or to block pathological signaling in the context of

oncology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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